molecular formula C16H17FN2O4 B2398606 N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396678-35-5

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No. B2398606
CAS RN: 1396678-35-5
M. Wt: 320.32
InChI Key: JJSDEYSICJUAJG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, also known as Furamidine, is a synthetic compound with potential therapeutic applications. It belongs to the family of diamidines and has been studied for its antiparasitic, antibacterial, and antiviral properties.

Scientific Research Applications

Neuroprotection and Cellular Protection

YM-244769 , a compound with a similar structure, has been studied for its neuroprotective properties. This compound selectively inhibits the Na+/Ca2+ exchanger NCX3 and has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells. Such selective inhibition suggests its utility in developing treatments for neurological conditions where calcium imbalance is a factor (Iwamoto & Kita, 2006).

Environmental and Analytical Chemistry

Compounds with furan moieties, such as those resulting from the photo-oxidation of furan derivatives, have been identified as significant environmental pollutants. Their analysis and the quantification of their derivatives, such as unsaturated 1,4-dicarbonyl products, are critical for understanding their environmental impact and for developing strategies to mitigate this impact (Alvarez et al., 2009).

Oncology and Radiopharmaceutical Research

Prototypic 18F-Labeled Argininamide-Type Neuropeptide Y Y1R Antagonists have been explored for their potential in PET imaging of mammary carcinoma. Such compounds, including those with fluorobenzyl groups, offer insights into designing ligands with optimized physicochemical properties for better biodistribution and higher enrichment in cancerous tissues (Keller et al., 2017).

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of potent HIV integrase inhibitors have been supported by 19F-NMR spectroscopy . This technique has allowed for the exploration of the metabolic fate and excretion of compounds containing fluorobenzyl groups, highlighting the importance of fluorine in drug discovery and development (Monteagudo et al., 2007).

Sensing and Material Science

N,N'-Bisoxalamides have shown to enhance catalytic activity in Cu-catalyzed coupling reactions. Compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) have been effective in promoting the N-arylation of anilines and cyclic secondary amines. This suggests their potential in synthesizing pharmaceutically relevant compounds and in material science applications (Bhunia, Kumar, & Ma, 2017).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSDEYSICJUAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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